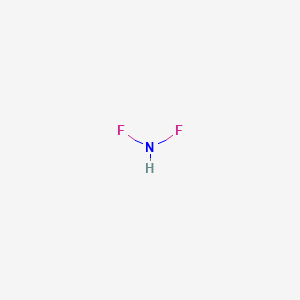

Difluoroamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

10405-27-3 |

|---|---|

Molecular Formula |

F2HN |

Molecular Weight |

53.012 g/mol |

InChI |

InChI=1S/F2HN/c1-3-2/h3H |

InChI Key |

ULFHSQLFQYTZLS-UHFFFAOYSA-N |

SMILES |

N(F)F |

Canonical SMILES |

N(F)F |

Other CAS No. |

10405-27-3 |

Synonyms |

Difluoroamine |

Origin of Product |

United States |

Synthetic Methodologies for Difluoroamine and Its Derivatives

Strategies for Carbon-Difluoroamine Bond Formation

The creation of a carbon-difluoroamine (C-NF2) bond is a key transformation in the synthesis of this class of compounds. Strategies have evolved significantly, moving from harsh conditions to milder, more controlled reactions. These methods can be broadly categorized into photoredox-catalyzed approaches that build complex cyclic structures and direct fluorination methods for aromatic systems. chemrxiv.orgpublish.csiro.au

Visible-light photoredox catalysis has become a powerful tool for organic synthesis, enabling novel reactions under mild conditions. researchgate.net This approach has been successfully applied to the synthesis of cyclic difluoroamines through intramolecular cyclization reactions, which can be complicated by competing side reactions like C-H functionalization adjacent to the nitrogen atom. chemrxiv.org

A significant advancement in synthesizing fluorine-containing saturated nitrogen heterocycles is a modular two-step synthesis that produces cyclic β-fluoroalkyl amines. rsc.orgenamine.net This method circumvents the use of hazardous reagents or lengthy synthetic sequences often associated with accessing such compounds. rsc.orgacs.org The core of this strategy is a photoredox-catalyzed cyclization of bromodifluoroethylamines. rsc.org This process begins with the preparation of the necessary bromodifluoroethylamine precursors, followed by a visible-light-mediated intramolecular cyclization to generate the complex fluorinated nitrogen-containing heterocycles. chemrxiv.org

The key step in the modular synthesis is a visible-light-mediated intramolecular cyclization reaction of bromodifluoroalkyl amines that proceeds via a cyclisation/hydrogen atom transfer (HAT) mechanism. chemrxiv.orgrsc.org In this process, a photoredox catalyst, such as Ir(ppy)3, is excited by visible light and initiates the reaction. acs.org The reaction is believed to proceed through the generation of a radical cation from the substrate, which then undergoes cyclization. rsc.org A crucial subsequent step is a hydrogen atom transfer (HAT) from a suitable donor, like acetic acid, which efficiently traps the resulting radical to form the final product and prevents unwanted side reactions. chemrxiv.orgacs.orgrsc.org The reaction can proceed even without an acid, suggesting that triethylamine (B128534) can serve as both an electron and a hydrogen atom donor, albeit with lower efficiency. chemrxiv.org

Table 1: Optimization of Alkynyl Amine Cyclization chemrxiv.org

| Entry | Photocatalyst | Base | H-Source | Yield (%) |

| 1 | Ir(ppy)3 | TEA | AcOH | 95 |

| 2 | Ir(ppy)2(dtbbpy) | TEA | AcOH | <5 |

| 3 | Ru(bpy)3Cl2 | TEA | AcOH | <5 |

| 4 | Eosin Y | TEA | AcOH | <5 |

| 5 | 4CzIPN | TEA | AcOH | <5 |

| 6 | Ir(ppy)3 | None | AcOH | 10 |

| 7 | Ir(ppy)3 | TEA | None | 56 |

Reactions were conducted on a 0.05 mmol scale. Yield was determined by 19F NMR spectroscopy using trifluorotoluene as an internal standard.

Direct fluorination represents a more traditional yet effective approach for synthesizing certain classes of difluoroamines, particularly for aromatic systems. researchgate.net These methods typically involve the reaction of an appropriate substrate with a powerful fluorinating agent, such as elemental fluorine. publish.csiro.aupublish.csiro.au

A notable direct fluorination method involves the continuous flow synthesis of perfluoroaryl difluoroamine derivatives. publish.csiro.aupublish.csiro.au This technique utilizes the reaction of a suitable perfluoroaniline (B14601240) substrate, dissolved in a solvent like acetonitrile (B52724), with fluorine gas (typically a 10% v/v solution in nitrogen). publish.csiro.au The reaction is conducted in a microreactor constructed from materials like nickel and PTFE tubing. publish.csiro.au

The use of a continuous flow regime offers significant advantages for reactions involving highly reactive and toxic reagents like fluorine gas. publish.csiro.au It minimizes the risk associated with batch processes by ensuring only small quantities of reagents are in contact at any given time. publish.csiro.au This method allows for the efficient and controlled synthesis of various perfluoroaryl this compound derivatives. publish.csiro.auworktribe.com The diagnostic signal for the formation of the NF2 group in these compounds appears around +63.8 ppm in 19F NMR analysis. publish.csiro.au While the precise mechanism is not fully elucidated, both electrophilic and free radical pathways are considered plausible. publish.csiro.au

Table 2: Synthesis of Perfluoroaryl Difluoroamines via Continuous Flow publish.csiro.au

| Substrate (Aniline Derivative) | Product (this compound) |

| 4-aminotetrafluorobenzonitrile | 4-(difluoroamino)-2,3,5,6-tetrafluorobenzonitrile |

| 4-aminotetrafluorobenzaldehyde | 4-(difluoroamino)-2,3,5,6-tetrafluorobenzaldehyde |

| Methyl 4-aminotetrafluorobenzoate | Methyl 4-(difluoroamino)-2,3,5,6-tetrafluorobenzoate |

Syntheses were carried out by adjusting the flow rates of fluorine to achieve full conversion of the aniline (B41778) starting material.

Gem-Difluorination of Aminoalkynes Leading to β-Gem-Difluoroamines

A significant advancement in the synthesis of β-gem-difluoroamines involves the reaction of aminoalkynes within a superacid system. acs.orgscilit.com Researchers have demonstrated that treating various alkynylated amines, amides, and imides with a mixture of hydrogen fluoride (B91410) and antimony pentafluoride (HF-SbF5) leads to the exclusive and regioselective formation of the corresponding β-gem-difluoroamino compounds in good yields. acs.orgnih.gov This reaction is notably unsuccessful when attempted in pure hydrogen fluoride, highlighting the critical role of the superacid medium. acs.orgnih.gov

The proposed mechanism for this transformation suggests the formation of a highly reactive dicationic intermediate. acs.orgresearchgate.net This intermediate consists of both a vinylic cation and a protonated N-ammonium cation on the adjacent nitrogen atom. acs.orgnih.gov The powerful electrophilic nature of this dication, which is influenced by the distance between the two positive charges, facilitates the gem-difluorination process. acs.org This methodology has been successfully applied to the efficient and regioselective synthesis of difluorinated derivatives of cinchona alkaloids. acs.orgscilit.com

A particular exception was noted for amide substrates, which exclusively formed the corresponding methyl ketone instead of the this compound. acs.org This is attributed to the O-protonation of the amide, leading to a carboxonium-R-fluoronium dication that is not sufficiently electrophilic to be trapped by a fluoride ion. acs.org

Table 1: Gem-Difluorination of Aminoalkynes in HF-SbF5 Data sourced from research on superacid-catalyzed reactions. acs.org

| Substrate Type | Product | Key Feature |

|---|---|---|

| Aminoalkynes | β-Gem-Difluoroamines | Regioselective difluorination via a dicationic intermediate. |

| Alkynylated Amides | Methyl Ketones | Reaction proceeds via an O-protonated carboxonium dication. |

| Alkynylated Imides | β-Gem-Difluoroamines | Successful difluorination. |

Radical Amido- and Azido-Fluorination Strategies towards β-Aryl-β,β-Difluoroamino Motifs

An innovative, one-step synthetic approach has been developed for producing β-aryl-β,β-difluorocarbamates and β-aryl-β,β-difluoroazides. researchgate.net This strategy is centered on the use of α-fluorostyrene derivatives in a radical addition/fluorination reaction. researchgate.net The process involves the generation of N-centered radicals from sources like sodium oxamate (B1226882) salts or azides, which then add to the α-fluorostyrene substrate. researchgate.netresearchgate.net The subsequent fluorination is accomplished using an electrophilic fluorine source, Selectfluor®. researchgate.netresearchgate.net

The azidofluorination reaction has shown particularly effective results. researchgate.net The resulting β-aryl-β,β-difluoroazides are versatile intermediates that can be further transformed into various nitrogen-containing heterocycles, such as pyrroles, triazoles, and tetrazoles. researchgate.net This method provides a direct pathway to the valuable β-aryl-β,β-difluoroamino motif found in some bioactive molecules. researchgate.net The reaction is typically catalyzed by silver salts in the presence of an oxidant like potassium persulfate (K2S2O8). researchgate.net

Table 2: Radical Fluorination of α-Fluorostyrene Derivatives Data compiled from studies on radical addition/fluorination reactions. researchgate.netresearchgate.net

| Radical Source | Reagents | Product Type |

|---|---|---|

| Carbamate | Sodium Oxamate Salt, Selectfluor®, Ag catalyst, K2S2O8 | β-Aryl-β,β-difluorocarbamate |

| Azide (B81097) | NaN3, Selectfluor®, Fe(III)/NaBH4 | β-Aryl-β,β-difluoroazide |

Synthesis of Heteroatom-Bound this compound Systems

Synthesis of Organosilyl Difluoroamines

The synthesis and characterization of the first stable trialkyl(difluoroamino)silane, N,N-Difluorotris(tert-butyl)silylamine, represents a key development in this compound chemistry. acs.orgnih.gov The synthesis was achieved through the electrophilic fluorination of organosilylamines bearing bulky tert-butyl groups. acs.org The starting material, tris(tert-butyl)silylamine, was chosen due to the known inertness of tris(tert-butyl)silyl compounds towards SN2 displacement reactions at the silicon center, which was anticipated to favor fluorination at the nitrogen atom. acs.org

Initial attempts to react tris(tert-butyl)silylamine directly with Selectfluor® in acetonitrile resulted primarily in fluorination at the silicon center, yielding t-Bu3SiF, with only a small amount of the desired N-monofluorinated product, t-Bu3SiNHF. acs.org However, a successful method was developed that led to the formation of N,N-Difluorotris(tert-butyl)silylamine, as well as the related N-fluorosilylamines R3SiNHF and R3SiN(CH3)F, in moderate yields. acs.orgnih.gov The synthesis of (N-fluoro-N-methyl)tris(tert-butyl)silylamine was accomplished with a 50% yield by first lithiating N-methyltris(tert-butyl)silylamine before reacting it with Selectfluor®. acs.orgmolaid.com

Novel Reagent Development for Difluoroamination

N,N-Difluorotris(tert-butyl)silylamine as a Synthon

The successful isolation of N,N-Difluorotris(tert-butyl)silylamine (t-Bu3SiNF2) has introduced a promising new synthon for synthetic chemistry. acs.orgnih.gov This stable (difluoroamino)silyl compound is poised to be a valuable reactive nucleophile for introducing the difluoroamino (–NF2) group into a wide array of organic and inorganic substrates that possess electrophilic centers. acs.orgnih.gov

The thermal stability of t-Bu3SiNF2 is noteworthy, especially considering that the F-N bond is significantly weaker than the F-C bond found in the well-known trifluoromethylsilanes. acs.org Density functional theory (DFT) calculations were performed to investigate the energetics of its decomposition. acs.orgnih.gov These computational studies helped to explain the compound's observed kinetic stability and its reluctance to spontaneously decompose into fluoronitrene and the corresponding fluorosilane. acs.org Although difluoraminations using this specific reagent have not yet been reported, its potential as an in situ source of this compound (HNF2) holds considerable promise for future applications. researchgate.net

Reaction Mechanisms and Kinetics of Difluoroamine Transformations

Mechanistic Pathways of Difluoroamine Reactions

The mechanistic pathways of this compound reactions are diverse, ranging from ring-opening reactions to interactions with nitrogen-containing functionalities. These pathways are often complex, involving reactive intermediates and multi-step processes.

Ring Cleavage Reactions of Aziridines with this compound

The reaction of this compound with aziridines, resulting in the cleavage of the three-membered ring, has been a subject of detailed mechanistic investigation. Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into this transformation. The reaction between cis-2,3-dimethylaziridine (B13772653) and this compound, which yields the corresponding alkene and nitrogen with retention of configuration, proceeds through a multi-step pathway.

A key feature of the ring cleavage of aziridines by this compound is the involvement of a three-membered azamine intermediate. Energetic calculations have shown that the reaction proceeds through a four-step sequence wherein this cyclic azamine is a crucial intermediate. The formation of a four-membered diazetine intermediate has been ruled out based on both energetic and stereochemical outcomes.

The multi-step reaction pathway for the ring cleavage of aziridines with this compound involves several transition states. While the initial N-N bond formation is the rate-determining step, the final step, which is the asynchronous concerted cleavage of the azamine intermediate, dictates the stereochemistry of the reaction. This asynchronous nature of the final step makes the reaction Woodward-Hoffmann allowed. Intrinsic reaction coordinate (IRC) analyses have confirmed the asynchronous character of both the first and last steps of this transformation.

Reactions of this compound with Nitro and Nitroso Compounds

Detailed mechanistic studies and kinetic data specifically on the reactions of this compound with nitro and nitroso compounds are not extensively available in the reviewed literature. General principles of electrophilic and nucleophilic interactions would likely govern these reactions, but specific pathways, intermediates, and rate constants for this compound have not been thoroughly elucidated.

Postulated Mechanisms in Direct Fluorination Processes

In direct fluorination processes, the mechanism can be complex and is not always clearly defined. For the synthesis of this compound systems from anilines, both electrophilic and free radical pathways have been postulated. While fluorine can act as an electrophile, the low nucleophilicity of some substrates, such as perfluoroanilines, suggests a free radical mechanism may be more likely. In such a pathway, an intermediate radical could be stabilized by conjugation with an aryl ring. However, the precise role and mechanism of this compound as a direct fluorinating agent require further investigation.

Thermal Decomposition Kinetics and Pathways

Unimolecular Decomposition of Bis(difluoroamino) Propane (B168953) Derivatives

The thermal decomposition of bis(difluoroamino) propane isomers, such as 1,2-, 1,3-, and 2,2-bis(difluoroamino)propane, serves as a key area of research for understanding the stability of difluoroamino compounds. dtic.mildtic.mil Studies on these compounds reveal that their decomposition is often initiated by thermal energy, leading to explosive reactions under certain conditions of temperature and pressure. dtic.mil The process is characterized as a branched-chain reaction, where the rate of chain branching surpasses the rate of chain breaking at the explosion limits. dtic.mil

Research on the thermal decomposition of 2,2-bis(difluoroamino)propane, in particular, has utilized Fourier Transform Infrared (FTIR) spectrometry and quantum chemical calculations to investigate the primary dissociation kinetics. acs.org This work helps to establish a foundational understanding of the initial steps that trigger the broader decomposition cascade. The stability of different isomers varies, with investigations showing that the sensitivity to initiation can differ among them. For instance, some isomers may undergo premature reactions upon heating, complicating the determination of thermal explosion limits. dtic.mil

Elucidation of Primary Fragmentation Processes

The initial step in the decomposition of many difluoroamino compounds is the homolytic cleavage of the weakest bond. In the case of bis(difluoroamino) propane derivatives, the primary fragmentation process is the rupture of a Carbon-Nitrogen (C-N) bond. acs.orgscielo.br This bond is often the "trigger bond" in the detonation reaction sequence. scielo.br

Role of Hydrogen Fluoride (B91410) Elimination and N-F Bond Rupture

The strength and nature of the Nitrogen-Fluorine (N-F) bond are also fundamental to the decomposition process. smu.edunih.gov While the initial step is often C-N bond cleavage, the N-F bond can rupture in subsequent reactions of the resulting radical species. The N-F bond is tunable, with its strength varying significantly depending on the molecular environment. smu.edunih.gov In some decomposition pathways, particularly those involving highly unstable radical intermediates, N-F bond scission can occur, releasing additional fluorine atoms that propagate the chain reaction. dtic.mil The formation of HF is a common feature in the decomposition of many fluorine-containing compounds and is a significant product in these reactions. koreascience.krnist.govresearchgate.net

Characterization of Unstable Difluoroamino Radicals and Subsequent Product Formation

The primary fragmentation of bis(difluoroamino) propane derivatives yields unstable radical species, including the difluoroamino radical (•NF₂) and a corresponding alkyl radical. acs.orgnist.govnist.gov The difluoroamino radical is a key intermediate whose behavior is governed by the tetrafluorohydrazine-difluoroamino radical equilibrium (N₂F₄ ⇌ 2•NF₂). acs.org This radical has been characterized through various spectroscopic methods. nist.gov

The subsequent reactions of these radicals determine the final product distribution. The alkyl radical formed, such as the (CH₃)₂CNF₂• radical from 2,2-bis(difluoroamino)propane, can undergo further decomposition. acs.org This secondary decomposition can involve the cleavage of another C-N or N-F bond, or rearrangement to form more stable products. dtic.mil

Difluoroamino radicals can also participate in addition reactions. For example, •NF₂ radicals are known to add to olefins, yielding vicinal bisdifluoroamines. rsc.org The kinetics of these addition reactions have been studied for various olefins. rsc.org The general mechanism for this process involves the reversible formation of an activated radical, which is then stabilized or reacts further to form the final product. rsc.org

Below is a summary of key reactions in the decomposition of bis(difluoroamino) propane:

| Reaction Step | Description | Example Reactants | Example Products |

| Primary Fragmentation | Unimolecular cleavage of the weakest bond, typically C-N. | C₃H₆(NF₂)₂ | C₃H₆(NF₂)• + •NF₂ |

| HF Elimination | Abstraction of a hydrogen atom by a fluorine atom. | F• + C₃H₆(NF₂)₂ | HF + C₃H₅(NF₂)₂• |

| Radical Addition | Addition of the difluoroamino radical to an unsaturated bond. | •NF₂ + Olefin | NF₂-Olefin• |

| Radical Decomposition | Fragmentation of an unstable radical intermediate. | C₃H₅(NF₂)₂• | Smaller fragments, F•, •NF₂ |

Computational and Theoretical Investigations of Difluoroamine Systems

Quantum Chemical Methodologies

Computational chemistry provides indispensable tools for understanding the structure, reactivity, and energetic properties of difluoroamine and its derivatives. A variety of quantum chemical methodologies have been employed to investigate these systems at a molecular level.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, have been utilized to study this compound. wikipedia.org These calculations are fundamental in predicting molecular properties such as geometry, energy, and vibrational frequencies. uwosh.edu For instance, ab initio molecular calculations have been carried out on this compound using different Gaussian basis sets, including 6-21G, 6-31G, and DZV (double zeta valence), to analyze its structure and bonding. uwosh.edu The goal of such calculations is to obtain a solution to the electronic Schrödinger equation, providing insights into the electron distribution and molecular orbitals. wikipedia.org

The accuracy of ab initio calculations is inherently tied to the size of the basis set used; larger basis sets generally yield more accurate results at a higher computational cost. uwosh.edu The Hartree-Fock (HF) method is the simplest form of ab initio calculation, though it only approximates the electron-electron repulsion by considering an average field. wikipedia.org More sophisticated post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP) and Configuration Interaction (CI), build upon the HF results to incorporate electron correlation, offering greater accuracy. wikipedia.orguba.ar In the study of this compound-aziridine reaction mechanisms, computations at the HF level have been used alongside more complex methods to confirm energetic trends. acs.org

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying this compound-containing systems due to its favorable balance of accuracy and computational cost. DFT methods have been employed to calculate the heats of formation (HOFs), electronic structure, and energetic properties of various this compound derivatives. nih.govsioc-journal.cnacademie-sciences.frsioc-journal.cn

For example, DFT calculations at the B3LYP/6-31G* level have been used to determine the HOFs of a series of polydifluoroaminocubanes. acs.org This level of theory has also been applied to investigate the thermal decomposition of 2,2-bis(difluoroamino)propane, where it helped to elucidate the reaction mechanism and predict bond dissociation energies. psu.edu Furthermore, DFT has been used to study the reaction mechanism of ring cleavage in aziridines by this compound, providing insights into the multi-step reaction pathway and the structures of intermediates and transition states. acs.org The choice of functional and basis set, such as B3LYP with the 6-311G** basis set, is crucial for obtaining reliable results in studies of difluoroamino purine (B94841) derivatives. academie-sciences.fr

The Hartree-Fock (HF) method, often used as a starting point for more advanced calculations, and Møller-Plesset perturbation theory truncated at the second order (MP2), have been applied to investigate this compound systems. wikipedia.orggaussian.com These methods were used alongside DFT to calculate the heats of formation of polydifluoroaminocubanes. nih.govacs.org The results from MP2 calculations, which account for electron correlation, were found to be close to those obtained from the B3LYP method for the HOFs of these complex molecules. acs.org

In mechanistic studies, such as the reaction of this compound with aziridines, MP2 calculations have been used to confirm the energetic trends observed with DFT. acs.org While both HF and MP2 calculations showed the (CH₃)₂CNF₂ radical to be stable, B3LYP calculations suggested it is unstable, highlighting how different theoretical methods can sometimes yield contrasting results for the stability of reactive intermediates. psu.edu

Variational Rice-Ramsperger-Kassel-Marcus (RRKM) theory is a statistical theory used to calculate the rate constants of unimolecular reactions. libretexts.orgwolfram.com This theory has been applied to study the thermal decomposition of 2,2-bis(difluoroamino)propane. psu.edu The primary fragmentation process was identified as the breaking of a C-N bond to release an NF₂ group. psu.edu

To accurately model the kinetics of this decomposition, a variational RRKM calculation was performed. By fitting the calculated rate constant to experimental data, a more refined value for the C-N bond dissociation energy was obtained. psu.edu The use of variational RRKM theory is crucial for reactions that proceed without a distinct transition state maximum on the potential energy surface, as is often the case for simple bond fission reactions. psu.eduscispace.com

Thermochemical and Energetic Studies

The thermochemical properties of this compound-containing compounds are of significant interest, particularly for their application as energetic materials.

The heats of formation (HOFs) are a critical measure of the energy content of a molecule. Theoretical studies have been conducted to calculate the HOFs for a series of polydifluoroaminocubanes, which are complex architectures with potential as high-energy-density materials. nih.govacs.org These calculations have been performed using various methods, including DFT (B3LYP), Hartree-Fock, and MP2 with the 6-31G* basis set. acs.orgacs.org

The strain energy of the cubane (B1203433) cage is also affected by the substitution of difluoroamino groups. While mono-substitution slightly releases the strain of the cubane skeleton, the strain energy increases as more NF₂ groups are added, particularly from five to eight substitutions. doi.org

Below is a data table summarizing the calculated heats of formation for selected polydifluoroaminocubanes at the B3LYP/6-31G* level.

| Compound | Number of -NF₂ Groups | Calculated Heat of Formation (kJ/mol) | Reference |

|---|---|---|---|

| Cubane | 0 | 622.1 (Experimental) | acs.org |

| Monodifluoroaminocubane | 1 | 543.5 | acs.org |

| 1,2-Didifluoroaminocubane | 2 | 509.6 | acs.org |

| 1,3-Didifluoroaminocubane | 2 | 482.7 | acs.org |

| 1,4-Didifluoroaminocubane | 2 | 480.9 | acs.org |

| 1,3,5-Tridifluoroaminocubane | 3 | 422.3 | acs.org |

| 1,3,5,7-Tetradifluoroaminocubane | 4 | 361.6 | acs.org |

| Octadifluoroaminocubane | 8 | 220.3 | acs.org |

Determination of Reaction Energetics and Barrier Heights

Computational chemistry provides essential tools for determining the energetics and activation barriers of reactions involving this compound, offering insights that are often difficult to obtain experimentally. mit.edunsf.govnih.gov Density Functional Theory (DFT) and other ab initio methods are frequently employed to calculate the potential energy surfaces of these reactions, identifying transition states and their corresponding energy barriers. nsf.govnih.gov

A notable example is the DFT study of the reaction between cis-2,3-dimethylaziridine (B13772653) and this compound. nih.govacs.org This reaction was computationally shown to proceed in four steps. The calculations, performed at various levels of theory (including B3LYP, MP2, and QCISD), revealed that the initial N-N bond formation is the rate-determining step. nih.govacs.org The use of larger basis sets in these computations, such as 6-311++G(d,p) and cc-pVTZ, consistently predicted higher free energies of activation, highlighting the importance of the theoretical model in achieving accurate energetic data. nih.govacs.org

The table below summarizes the calculated free energies of activation (ΔG‡) and reaction (ΔGr) for the key steps in the reaction of cis-2,3-dimethylaziridine with this compound, as determined by the B3LYP/6-31G* method.

| Reaction Step | ΔG‡ (kcal/mol) | ΔGr (kcal/mol) |

|---|---|---|

| N-N Bond Formation (Rate-Determining) | 27.9 | 21.8 |

| HF Elimination | -1.3 | -35.1 |

| Concerted Cleavage | 26.9 | -51.5 |

These computational findings are crucial for understanding the feasibility and kinetics of this compound reactions. mit.edu By quantifying the energy barriers, researchers can predict reaction rates and identify the most probable reaction pathways under different conditions. mit.edunih.gov

Bond Dissociation Energy Calculations

Bond dissociation energy (BDE) is a key metric for assessing the thermal stability of a molecule, as it quantifies the energy required to homolytically cleave a specific bond. academie-sciences.fr For this compound and its derivatives, computational methods are vital for predicting the BDE of the N-F, C-N, and N-H bonds, which are often the "trigger bonds" in the decomposition of energetic materials. scielo.brnih.gov

Theoretical studies have employed various levels of theory, such as UB3LYP/6-311G**, to calculate these values. nih.gov For instance, in a study on difluoroaminoprismane derivatives, the BDEs of the trigger bonds were all calculated to be over 200 kJ/mol, suggesting good stability. scielo.br In another study on 2,2-bis(difluoroamino)propane, the C-N bond dissociation energy was calculated to be 43.4 kcal/mol at the B3LYP/6-311G(3df,2p) level, which supported experimental observations that C-N homolytic cleavage is the rate-limiting step in its unimolecular decomposition. psu.edu

A comprehensive investigation into the N-F bond across 50 different molecules utilized high-level CCSD(T)/aug-cc-pVTZ calculations to determine its strength. smu.edu This work demonstrated that the N-F bond is highly tunable, with its strength being influenced by factors such as ionization and the electronic environment. smu.edu For example, the ionization of the NF molecule dramatically increases the N-F bond dissociation enthalpy (BDH) from a low value in the neutral species to a predicted 175.22 kcal/mol in the cation, indicating a much stronger bond. smu.edu

| Compound/Radical | Bond | Calculated BDE/BDH (kcal/mol) | Computational Method |

|---|---|---|---|

| 2,2-bis(difluoroamino)propane | C-N | 43.4 | B3LYP/6-311G(3df,2p) psu.edu |

| [N-F]⁺ (Radical Cation) | N-F | 175.22 | U/R-CCSD(T)/aug-cc-pVTZ smu.edu |

These BDE calculations are fundamental in the computational design and screening of new energetic materials containing the difluoroamino group, providing a direct measure of their potential thermal stability. academie-sciences.frscielo.br

Electronic Structure and Stability Assessments

Analysis of Energetic Compound Stability

Computational analysis of electronic structure is a cornerstone in evaluating the stability of energetic compounds containing the this compound (-NF₂) group. scielo.brnih.gov The introduction of the -NF₂ group into molecules is a strategy for designing high-energy density materials (HEDMs). academie-sciences.frscielo.br Theoretical studies on various molecular frameworks, such as prismanes, cubanes, and azoles, have been conducted to understand how the -NF₂ group affects stability and energetic performance. scielo.brnih.govresearchgate.net

The stability of these compounds is often evaluated by calculating their heats of formation (HOFs), bond dissociation energies (BDEs), and analyzing intramolecular interactions. nih.govnih.gov For example, in a study of polydifluoroaminocubanes, DFT calculations showed that the interaction energy between neighboring -NF₂ groups was between 14-20 kJ/mol, indicating a destabilizing effect that deviates from simple group additivity. nih.gov Similarly, for N-difluoroaminonitroazoles, computational methods were used to calculate energy content and other properties, with the results indicating that this class of compounds has relatively low stability. researchgate.net

In contrast, calculations on difluoroaminoprismane derivatives showed that while the HOFs increased linearly with the number of -NF₂ groups (a desirable trait for energetic performance), the BDEs of the weakest bonds remained high, suggesting good thermal stability. scielo.br This highlights the delicate balance between energetic output and stability that computational models help to explore. scielo.brnih.gov

Bandgap Analysis for Molecular Stability Prediction

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter derived from electronic structure calculations that serves as an indicator of molecular stability. academie-sciences.frscielo.brphyschemres.org A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net This principle is widely applied in the computational design of energetic materials. scielo.br

For this compound-containing compounds, the HOMO-LUMO gap (ΔELUMO–HOMO) is calculated to assess their stability and sensitivity. academie-sciences.frscielo.brnih.gov In a theoretical investigation of difluoroaminoprismane derivatives, the band gaps were calculated at the B3LYP/6-311G** level. scielo.br The study found that the band gaps of these derivatives were significantly higher than that of the well-known insensitive explosive 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), indicating that the difluoroamino-prismanes are likely to be very insensitive materials. scielo.br

| Compound Class | Key Finding from Band Gap Analysis | Implication for Stability |

|---|---|---|

| Difluoroaminoprismanes | Band gaps are much higher than that of TATB. scielo.br | Predicted to be highly stable and insensitive. scielo.br |

| Polydifluoroaminocubanes | Relative stability assessed based on energy gaps between frontier orbitals. nih.gov | Provides a metric for comparing stability within the series. nih.gov |

| Polydifluoroaminopurines | ΔELUMO–HOMO used to investigate thermal stability. academie-sciences.fr | Relates electronic structure to reactivity. academie-sciences.fr |

Computational Assistance in Reaction Pathway Elucidation

Computational chemistry is an invaluable tool for elucidating the detailed, step-by-step mechanisms of chemical reactions, a task that can be exceptionally challenging through experimental means alone. scielo.bramazonaws.com For reactions involving this compound, theoretical methods such as DFT can map out the entire reaction pathway, identify all intermediates and transition states, and thereby clarify the molecular transformations. nih.govacs.org

A prime example is the computationally elucidated mechanism for the ring cleavage of aziridines by this compound. nih.govacs.org Through DFT calculations, a multi-step reaction pathway was proposed. A key technique in this type of investigation is the Intrinsic Reaction Coordinate (IRC) analysis. nih.govmissouri.edumdpi.com An IRC calculation traces the minimum energy path downhill from a transition state structure, confirming that it connects the intended reactant and product (or intermediates). missouri.eduresearchgate.net

In the this compound-aziridine reaction, IRC analyses were crucial in verifying the connections between the various intermediates and transition states. nih.govacs.org The calculations revealed an asynchronous, four-step mechanism involving a three-membered azamine intermediate, and ruled out a potential alternative pathway via a four-membered diazetine intermediate based on energetic and stereochemical outcomes. nih.gov The computational approach not only confirmed the products but also explained the observed stereochemistry (retention of configuration), which was rationalized by the asynchronous nature of the final concerted cleavage step. nih.govacs.org This detailed mechanistic insight, provided entirely by computational methods, showcases the power of theoretical chemistry in explaining complex reactivity. nih.govscielo.br

Advanced Spectroscopic Characterization Techniques in Difluoroamine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical method used for the structural elucidation of organic compounds. rsc.orgjchps.com It provides detailed information about the chemical environment of specific nuclei, such as hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F), making it exceptionally well-suited for analyzing difluoroamine-containing molecules. jchps.comnumberanalytics.com

While ¹⁹F NMR is often the primary focus in the analysis of fluorinated compounds, ¹H and ¹³C NMR spectroscopy provide essential, complementary information for complete structural determination. numberanalytics.commobt3ath.com The signals in ¹H and ¹³C NMR spectra are influenced by the electronic environment of the nuclei, allowing chemists to map the carbon and proton framework of a molecule. libretexts.org

In this compound derivatives, the strongly electronegative difluoroamino (-NF₂) group significantly influences the chemical shifts of adjacent protons and carbons. Protons and carbons closer to the -NF₂ group are deshielded and will thus resonate at a higher frequency (further downfield) in the NMR spectrum. libretexts.org By analyzing the chemical shift, integration (for ¹H NMR), and coupling patterns, the connectivity of the molecule can be established. scielo.org.mxazom.com For instance, the ¹H and ¹⁹F NMR spectra of N,N-difluoroaniline and its derivatives have been used to confirm their structures following synthesis. researchgate.net The combination of ¹H, ¹³C, and ¹⁹F NMR data allows for an unambiguous assignment of a molecule's constitution. rsc.orgmdpi.com

Table 1: General Principles of ¹H and ¹³C NMR in Analyzing this compound Derivatives

| Nucleus | Information Provided | Influence of -NF₂ Group |

| ¹H | Number of unique proton environments, relative number of protons (integration), and neighboring protons (multiplicity). jchps.com | Protons on carbons adjacent to the -NF₂ group experience significant deshielding, resulting in a downfield chemical shift. |

| ¹³C | Number of unique carbon environments and general functional group type based on chemical shift. chemguide.co.uk | Carbons bonded to the -NF₂ group are deshielded and appear at a higher chemical shift compared to standard alkanes. |

Fluorine-19 NMR spectroscopy is a premier analytical technique for identifying and characterizing fluorine-containing compounds. wikipedia.org The ¹⁹F nucleus possesses several advantageous properties for NMR, including a nuclear spin of ½, 100% natural abundance, and high receptivity, making it one of the most sensitive nuclei for NMR analysis after ¹H and ³H. wikipedia.orgnih.gov

A key feature of ¹⁹F NMR is its exceptionally wide range of chemical shifts, which minimizes signal overlap and enhances resolution, even in complex molecules. numberanalytics.comwikipedia.org The difluoroamino (-NF₂) group produces characteristic signals in the ¹⁹F NMR spectrum, making it a diagnostic marker for the presence of this functional group. worktribe.com The precise chemical shift is highly sensitive to the group's electronic microenvironment. nih.gov

Furthermore, spin-spin coupling between fluorine and other nuclei provides invaluable structural data. wikipedia.org

¹H-¹⁹F Coupling: Coupling between fluorine nuclei and nearby protons is common and can result in splitting patterns that help to establish the proximity of these atoms. Geminal H-F coupling constants can be as large as 50 Hz. wikipedia.org

¹⁹F-¹⁹F Coupling: In the NF₂ group, the two fluorine atoms can couple to each other. If the surrounding molecular environment is chiral or prochiral, the two fluorine atoms become magnetically non-equivalent (diastereotopic) and can exhibit complex coupling patterns, such as an AB quartet, providing further structural detail. nih.govsemanticscholar.org

This ability to directly probe the fluorine atoms makes ¹⁹F NMR an indispensable tool for confirming the successful incorporation of the NF₂ group and for studying its molecular environment. scholaris.carsc.org

NMR spectroscopy is exceptionally effective at distinguishing between different isomers, including constitutional isomers and stereoisomers. azom.comwikipedia.org In the context of this compound research, this capability is crucial for identifying and characterizing specific isomeric products that may form during a synthesis.

For molecules containing a difluoroamino group attached to a chiral center, the two fluorine atoms of the -NF₂ group become diastereotopic. semanticscholar.org This diastereotopicity means they are in chemically non-equivalent environments and will, therefore, have different chemical shifts, a phenomenon known as anisochrony. semanticscholar.org Instead of a single peak, the -NF₂ group will produce two distinct signals in the ¹⁹F NMR spectrum, often coupled to each other. semanticscholar.org The analysis of these separate resonances and their coupling constants provides definitive proof of the molecule's stereochemical structure. wikipedia.org This effect has been described in detail for analogous CHF₂ groups linked to chiral pyrazole (B372694) rings, where two distinct signals were observed for the diastereotopic fluorine atoms, allowing for detailed conformational analysis. semanticscholar.org

Fourier-Transform Infrared (FTIR) Spectrometry

Fourier-Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a substance. It is a powerful tool for identifying the presence of specific functional groups in a molecule, as different chemical bonds vibrate at characteristic frequencies. nih.govresearchgate.net

The thermal stability and decomposition pathways of energetic materials like this compound derivatives are of paramount importance. FTIR spectrometry, often coupled with thermogravimetric analysis (TG-FTIR), is a key technique for studying these processes. plos.orgnih.govmdpi.com In a TG-FTIR experiment, the sample is heated at a controlled rate, and the evolved gaseous decomposition products are passed into an FTIR spectrometer for analysis. mdpi.com

A study on the thermal decomposition of 2,2-bis(difluoroamino)propane utilized FTIR to analyze the pyrolyzed and unpyrolyzed samples. psu.edu The reactions were carried out at temperatures ranging from 528–553 K. The FTIR analysis of the gaseous products identified strong absorption peaks corresponding to the formation of silicon tetrafluoride (SiF₄) and hydrogen cyanide (HCN). psu.edu The presence of hydrogen fluoride (B91410) (HF) was also confirmed. psu.edu This demonstrates the utility of FTIR in identifying the specific chemical species produced during thermal breakdown, which is essential for elucidating the decomposition mechanism. psu.edu The primary decomposition step was determined to be the cleavage of the C–N bond. psu.edu

Table 2: Products Identified by FTIR in the Thermal Decomposition of 2,2-bis(difluoroamino)propane

| Temperature Range | Method | Identified Gaseous Products | Source |

| 528–553 K | FTIR Spectrometry | SiF₄, HCN, HF | psu.edu |

Beyond decomposition studies, FTIR is fundamentally used for the identification of functional groups within a molecule. researchgate.netieeesem.com Each functional group has a unique set of vibrational modes (stretching, bending) that absorb infrared radiation at specific frequencies, creating a characteristic "fingerprint" in the spectrum. nih.gov

For this compound and its derivatives, FTIR spectra are characterized by absorptions corresponding to N-F and N-H bonds. The N-F stretching vibrations are particularly important for confirming the presence of the difluoroamino group. Computational studies on this compound (HNF₂) have been used to calculate its vibrational frequencies, which can be compared with experimental FTIR data for verification. uwosh.edu In the thermal decomposition study of 2,2-bis(difluoroamino)propane, FTIR was crucial not only for identifying the final products but also for confirming the structure of the starting material by identifying its characteristic functional groups before pyrolysis. psu.edu The technique provides a relatively simple and rapid method for verifying the presence of the -NF₂ moiety in synthesized compounds. ijramr.com

Reactivity and Derivatization Strategies for Difluoroamine Scaffolds

Synthesis of Complex Difluoroamine-Containing Compounds

The synthesis of molecules incorporating the this compound group often requires specialized techniques and reagents due to the reactivity and potential instability of both the reagents and products. The following subsections detail specific strategies for the synthesis of diverse this compound derivatives.

The synthesis of functionalized cyclic β-difluoroamines, which are valuable in medicinal chemistry for tuning the physicochemical properties of bioactive molecules, can be challenging. chemistry-chemists.comwikipedia.org Traditional methods often rely on deoxyfluorination reactions with hazardous reagents or lengthy synthetic sequences. wikipedia.org

A modern, modular two-step approach has been developed to address these challenges. wikipedia.orgworldscientific.com This method utilizes a photoredox-catalyzed cyclization and hydrogen atom transfer reaction of bromodifluoroethylamines. wikipedia.orgscielo.br The key substrates for this reaction are accessible through a three-component coupling using bromodifluoroacetic acid as the source of the bromodifluoromethyl group. chemistry-chemists.comscielo.br For the cyclization of alkynyl amines, the iridium-based photocatalyst Ir(ppy)3 has been found to be optimal, in combination with triethylamine (B128534) (TEA) as a base and acetic acid as a hydrogen source. chemistry-chemists.comscielo.br In contrast, the cyclization of alkenyl amines requires a different combination of base and hydrogen source to achieve successful transformation. chemistry-chemists.comscielo.br Mechanistic studies suggest that for alkynyl substrates, the reaction proceeds via a 5-exo-dig cyclization. chemistry-chemists.com This concise synthesis allows for the creation of complex fluorinated nitrogen-containing heterocycles from readily available starting materials. wikipedia.org

Table 1: Key Reagents and Conditions for Cyclic β-Difluoroamine Synthesis

| Feature | Description |

|---|---|

| Reaction Type | Photoredox-catalyzed cyclization/hydrogen atom transfer wikipedia.orgscielo.br |

| Key Substrate | Bromodifluoroethylamines wikipedia.orgscielo.br |

| Fluorine Source | Bromodifluoroacetic acid chemistry-chemists.comwikipedia.org |

| Catalyst (for alkynyl amines) | Ir(ppy)3 chemistry-chemists.comscielo.br |

| Reagents (for alkynyl amines) | Triethylamine (base), Acetic acid (H-source) chemistry-chemists.comscielo.br |

| Cyclization (for alkynyl amines) | 5-exo-dig chemistry-chemists.com |

The synthesis of perfluoroaryl this compound derivatives has been successfully achieved using continuous flow methodologies. researchgate.netacademie-sciences.fr This approach involves the direct fluorination of a corresponding perfluoroaniline (B14601240) substrate with elemental fluorine gas. researchgate.netacademie-sciences.fr Continuous flow reactors offer significant advantages for handling highly reactive and toxic reagents like fluorine gas, as the small reactor volume minimizes the inventory of hazardous materials at any given time. scielo.br

The synthesis process begins with the preparation of perfluoroaniline derivatives through nucleophilic aromatic substitution reactions of perfluoroaryl substrates with ammonium (B1175870) hydroxide (B78521) in acetonitrile (B52724) at room temperature. academie-sciences.fr These aniline (B41778) derivatives are then introduced into a continuous flow reactor where they react with fluorine gas. academie-sciences.fr The use of parallel multi-channel flow reactors has enabled the scale-out of these direct fluorination reactions, allowing for the preparation of larger quantities of the desired perfluoroaryl this compound products in high yield and purity. academie-sciences.fr The mechanism of this fluorination process is thought to proceed through either electrophilic or free radical pathways. academie-sciences.fr The successful synthesis of these derivatives demonstrates the utility of flow chemistry for producing valuable fluorinated compounds from inexpensive fluorine gas. academie-sciences.fr

Prismane (B14753642) (C6H6) is a highly strained organic cage compound that has been identified as a promising scaffold for high-energy density materials. researchgate.netresearchgate.net Theoretical studies have been conducted to design and evaluate the properties of difluoroamino-prismane derivatives, where hydrogen atoms on the prismane skeleton are replaced by the energetic difluoroamino (-NF2) group. researchgate.netresearchgate.net

Computational analyses at the B3LYP/6-311G** level of theory suggest that the introduction of the difluoroamino group effectively increases the density and heat of formation of the resulting molecules. researchgate.netresearchgate.net These calculations predict that difluoroamino-prismane derivatives possess good thermal stability, with bond dissociation energies for the trigger bonds exceeding 200 kJ/mol. researchgate.netresearchgate.net Furthermore, the detonation performance of these compounds is predicted to meet the requirements for energetic materials, particularly when more than three difluoroamino groups are substituted onto the prismane core. researchgate.netresearchgate.net For instance, hexadifluoroaminoprismane is predicted to have a detonation velocity over 11.0 km/s and a detonation pressure exceeding 60.0 GPa. researchgate.net

Despite these promising theoretical predictions, the synthesis of difluoroamino derivatives of prismane has not yet been reported in the scientific literature. researchgate.netresearchgate.net The computational studies, however, provide a theoretical foundation and impetus for future experimental efforts to synthesize these novel high-energy compounds. researchgate.net

An innovative one-step synthesis for producing β-aryl-β,β-difluorocarbamates and β-aryl-β,β-difluoroazides has been developed. nih.gov This method relies on the radical addition/fluorination of α-fluorostyrene substrates. nih.gov The reaction employs N-centered radicals in the presence of Selectfluor® as the fluorine source. nih.gov

The most effective results were observed in the azidofluorination reaction, leading to the formation of β-aryl-β,β-difluoroazides. nih.gov These azide (B81097) derivatives can be further transformed into various nitrogen-containing heterocycles such as pyrroles, triazoles, and tetrazoles. nih.gov For example, the reaction of α-fluorostyrene with a carbamoyl (B1232498) radical precursor in the presence of trifluoroacetic acid and Selectfluor® yielded the corresponding β-aryl-β,β-difluorocarbamate in a 55% isolated yield. nih.gov Similarly, the azidofluorination using an azide radical precursor resulted in moderate yields (36–51%) for various substituted β-aryl-β,β-difluoroazides. nih.gov This approach provides a direct route to the valuable β-aryl-β,β-difluoroamino motif, which is of interest for its potential applications in bioactive molecules. nih.govmdpi.com

Table 2: Synthesis of β-Aryl-β,β-Difluoroamino Derivatives

| Reactant | Product Type | Yield |

|---|---|---|

| α-Fluorostyrene + Carbamoyl radical precursor | β-Aryl-β,β-difluorocarbamate | 55% (isolated) nih.gov |

| α-Fluorostyrene + Azide radical precursor | β-Aryl-β,β-difluoroazide | 36-51% (isolated) nih.gov |

A variety of alkynylated amines, amides, and imides can be regioselectively converted into β-gem-difluoroamines by reacting them in the superacid system HF-SbF5. nih.gov This reaction is notably not observed when using pure HF, indicating the crucial role of the superacid in facilitating the transformation.

The proposed mechanism involves the formation of a highly reactive dicationic intermediate, which consists of both a vinylic cation and a protonated N-ammonium cation. nih.gov The strong electrophilic character of this dication, influenced by the distance between the two positive charges, allows it to be trapped by a fluoride (B91410) ion. The nature of the nitrogen substituent (amine, amide, or imide) modulates the electrophilicity of this intermediate. This method has been successfully applied to the efficient and regioselective synthesis of difluorinated cinchona alkaloid derivatives. nih.gov The starting aminoalkynes are typically prepared through the direct alkylation of the corresponding amines with an alkynylic bromide under basic conditions.

While N,N-difluoroorganoamines (RNF2) are a well-established class of compounds, the synthesis of N-fluoroorganosilylamines had not been reported until the successful preparation of N,N-Difluorotris(tert-butyl)silylamine. This stable (difluoroamino)silyl compound represents a promising synthon for introducing the difluoroamino group into various inorganic and organic molecules that possess electrophilic centers.

The synthesis of N,N-Difluorotris(tert-butyl)silylamine was achieved by reacting tris(tert-butyl)silylamine with Selectfluor® in acetonitrile. Initial attempts at fluorination at lower temperatures (-5 to 0 °C) resulted in a mixture of the desired N-monofluorinated product and a significant amount of the Si-F fluorinated byproduct, t-Bu3SiF. However, by first preparing the N-monofluorinated intermediate, t-Bu3SiNHF, and then reacting it with Selectfluor® at 25 °C, the target N,N-difluorinated product was obtained. This methodology highlights the competing pathways of N-fluorination versus Si-fluorination and provides a route to the first stable organosilyl this compound.

Transformation of this compound Derivatives

Conversion of β-Aryl-β,β-Difluoroazides to Nitrogen Heterocycles

The azide functional group within β-aryl-β,β-difluoroazides serves as a versatile precursor for the synthesis of various nitrogen-containing heterocycles. researchgate.net This reactivity is primarily centered on the ability of the azide to act as a 1,3-dipole in cycloaddition reactions or as a precursor to an amine. researchgate.net Research has demonstrated that these difluorinated azides can be effectively converted into valuable heterocyclic structures such as pyrroles, triazoles, and tetrazoles. researchgate.netresearchgate.net

One of the key synthetic routes involves the thermal [3+2] cycloaddition of β-aryl-β,β-difluoroazides with various alkynes to produce triazoles. For instance, the reaction of a β-aryl-β,β-difluoroazide with dimethyl acetylenedicarboxylate (B1228247) proceeds to form the corresponding triazole derivative. Similarly, reaction with dibenzoylacetylene (B1330223) can also yield the respective triazole adduct. researchgate.net

Another significant transformation is the synthesis of tetrazoles. This can be achieved through a reaction with a cyanide source. For example, the treatment of a β-aryl-β,β-difluoroazide with toluenesulfonyl cyanide has been shown to produce the corresponding tetrazole in a high yield of 88%. researchgate.net

Furthermore, these difluoroazide scaffolds can be utilized in reactions with other reagents to form different heterocyclic systems. The versatility of the azide functional group allows for its participation in various cyclization strategies, expanding the range of accessible nitrogen heterocycles. researchgate.netresearchgate.net

The following table summarizes the transformation of a specific β-aryl-β,β-difluoroazide into various nitrogen heterocycles:

| Starting Material (β-Aryl-β,β-Difluoroazide) | Reagent | Product Heterocycle | Yield (%) |

| 1-(1-azido-2,2-difluoro-2-phenylethyl)-4-methoxybenzene | Dimethyl acetylenedicarboxylate | Triazole | 64 |

| 1-(1-azido-2,2-difluoro-2-phenylethyl)-4-methoxybenzene | Dibenzoylacetylene | Triazole | 93 |

| 1-(1-azido-2,2-difluoro-2-phenylethyl)-4-methoxybenzene | Toluenesulfonyl cyanide | Tetrazole | 88 |

Advanced Applications of Difluoroamine Chemistry in Specialized Syntheses

Role as Synthetic Reagents and Synthons

The difluoroamino functional group is a key component in designing next-generation materials. Its incorporation is often achieved through reagents that can act as synthons, delivering the -NF2 moiety or related fluorinated structures to a substrate.

While the direct use of a difluoroamino anion (NF2⁻) as a nucleophile is not a common synthetic strategy, α,α-difluoroamines serve as effective nucleophilic fluorinating agents, providing a safer and more manageable alternative to hazardous reagents like fluorine gas or hydrogen fluoride (B91410). google.com These reagents are particularly useful for introducing fluorine into molecules targeted for pharmaceutical applications. google.com

A robust process for producing α,α-difluoroamines involves a halogen-fluorine exchange reaction using an α,α-dihaloamine as the substrate. google.com The efficiency of this reaction can be significantly enhanced by using hydrogen fluoride (HF) in combination with a Lewis base, such as triethylamine (B128534) or pyridine. google.com Molecular compounds like triethylamine-3HF (Et₃N-3HF) have proven to be particularly effective, exhibiting greater nucleophilicity than other HF-Lewis base systems and allowing the reaction to proceed rapidly, often in less than 10 hours at temperatures between 0°C and 60°C. google.com This method represents an industrially applicable route to these valuable reagents. google.com

Theoretical Investigations of Energetic Material Characteristics

Computational chemistry has become an indispensable tool for designing and screening novel high-energy density materials (HEDMs), saving time and resources by predicting the properties of yet-to-be-synthesized compounds. scielo.brrsc.org Theoretical studies on difluoroamine-containing molecules have shown that the -NF2 group is an excellent energetic substituent that can significantly improve the density and detonation performance of a compound. scielo.brlsbu.ac.uk

The introduction of difluoroamino groups into molecular frameworks is a proven strategy for enhancing detonation performance. Theoretical calculations using density functional theory (DFT) consistently show a positive correlation between the number of -NF2 substituents and the detonation velocity (D) and detonation pressure (P) of the resulting compound. scielo.bracademie-sciences.fr

For instance, studies on difluoroaminoprismane derivatives revealed that as more -NF2 groups are added, the detonation performance improves significantly. scielo.brlsbu.ac.uk While molecules with one or two difluoroamino groups show modest energetic properties, those with more than three such groups are considered potential candidates for high-energy density compounds, with performance characteristics superior to conventional explosives like RDX. scielo.brlsbu.ac.uk The fully substituted hexadifluoroaminoprismane is predicted to have exceptional performance. scielo.br Similarly, for polydifluoroaminopurines, detonation velocity and pressure increase with the number of substituents. academie-sciences.fr

Table 1: Predicted Detonation Performance of this compound Compounds

| Compound | Predicted Detonation Velocity (D) (km/s) | Predicted Detonation Pressure (P) (GPa) | Source |

|---|---|---|---|

| Hexadifluoroaminoprismane | > 11.0 | > 60.0 | scielo.br |

| Tetradifluoroaminopurine (C4) | 8.71 | 36.96 | academie-sciences.fr |

| Pentadifluoroaminopurine (D1) | 8.90 | 38.16 | academie-sciences.fr |

| RDX (Reference) | 8.87 (calc.) | 34.67 (calc.) | academie-sciences.fr |

| HMX (Reference) | 9.28 (calc.) | 39.19 (calc.) | academie-sciences.fr |

A critical characteristic for any energetic material is its thermal stability, as this dictates its safety and viability. Theoretical assessments of difluoroamino compounds indicate that they can possess good stability. scielo.brlsbu.ac.uk For difluoroamino derivatives of prismane (B14753642), all studied compounds were found to have large bond dissociation energies for their trigger bonds, meeting a key requirement for stable high-energy materials. scielo.brlsbu.ac.uk

The stability of isomers can be influenced by the relative positions of the difluoroamino groups. In studies of polydifluoroaminocubanes and polydifluoroaminopurines, it was found that isomers with greater distances between the -NF2 groups tend to have higher thermodynamic stability. nih.govacademie-sciences.fr Specifically for purine (B94841) derivatives, substitution on a carbon atom of the ring system generally results in a more stable compound than substitution on a nitrogen atom. academie-sciences.fr

The bond dissociation energy (BDE) of the weakest bond in an energetic molecule is a crucial predictor of its thermal stability and the initiation step of its decomposition. scielo.bracademie-sciences.fr This weakest bond is often referred to as the "trigger bond." scielo.br In theoretical studies of caged structures like prismane, the C-NF₂ bond on the cage is identified as the trigger bond. scielo.br For these compounds, the calculated BDE values are all greater than 200 kJ/mol, which suggests good thermodynamic stability. scielo.brlsbu.ac.uk

In (difluoroamino)dinitromethyl derivatives of triazoles and tetrazoles, the C-NO₂ bond is typically the weakest. rsc.org However, the presence of the -C(NF₂)(NO₂)₂ group was found to increase the thermal stability in several series compared to analogues without the difluoroamino moiety. rsc.org All the designed compounds in that study were predicted to have sufficient thermal stability, with BDEs for their weakest bonds exceeding the 80–120 kJ mol⁻¹ threshold required for HEDM candidates. rsc.org

Table 2: Calculated Bond Dissociation Energies (BDE) for Trigger Bonds

| Compound Family | Trigger Bond Type | BDE Range (kJ/mol) | Indication | Source |

|---|---|---|---|---|

| Difluoroaminoprismanes | Ring C-NF₂ | > 200 | Good thermodynamic stability | scielo.brlsbu.ac.uk |

| Polydifluoroaminopurines | C-NO₂ / N-NO₂ | > 80-120 (General Requirement) | Meets stability requirement | academie-sciences.fr |

| (Difluoroamino)dinitromethyl heterocycles | C-NO₂ | > 80-120 (General Requirement) | Good thermal stability | rsc.org |

Synthesis of Bioactive Fluorinated Nitrogen Heterocycles

Fluorine-containing saturated nitrogen heterocycles are highly valuable structures in medicinal and biological chemistry. The inclusion of fluorine can tune key properties such as basicity, bioavailability, and conformation. chemrxiv.orgrsc.orgenamine.netresearchgate.net However, accessing these molecules has often required hazardous reagents or lengthy synthetic routes. chemrxiv.orgrsc.org

A modern, modular two-step synthesis has been developed to create cyclic β-fluoroalkyl amines, which are important fluorinated nitrogen heterocycles. chemrxiv.orgrsc.org This approach begins with a three-component coupling of readily available amines, aldehydes, and carboxylic acids to form bromodifluoroethylamines. rsc.org The second step is a photoredox-catalysed cyclisation reaction that uses visible light to generate the final heterocyclic product. chemrxiv.orgrsc.org This method is notable for proceeding efficiently with unprotected amines, avoiding the need for extra protection and deprotection steps that complicate other synthetic strategies. rsc.org The result is a concise and versatile synthesis for generating complex and diverse fluorinated nitrogen-containing heterocycles of significant interest in drug discovery. chemrxiv.orgrsc.orgresearchgate.net

Derivatization in Specialized Chemical Frameworks

The strategic incorporation of this compound functionalities into complex molecular architectures has opened new avenues for creating novel derivatives with tailored properties. This is particularly evident in the field of natural product modification, where the unique electronic and steric characteristics of the difluoroamino group can profoundly influence the biological activity and catalytic performance of the parent molecule.

Difluorinated Cinchona Alkaloid Derivatives

Cinchona alkaloids, a class of natural products extracted from the bark of the Cinchona tree, are renowned for their therapeutic applications and their use as chiral catalysts in asymmetric synthesis. acs.orgbohrium.comresearchgate.net The modification of these alkaloids to enhance or alter their properties is a significant area of research. The introduction of gem-difluoro groups represents a key strategy in this endeavor.

A notable advancement in this area is the regioselective and efficient synthesis of β-gem-difluoroamino derivatives of Cinchona alkaloids. acs.orgnih.gov This transformation is achieved through the reaction of alkynylated Cinchona derivatives in a superacid system, specifically hydrogen fluoride-antimony pentafluoride (HF-SbF₅). acs.orgnih.govscilit.com This powerful fluorinating medium enables reactions that are not feasible in conventional acidic conditions. acs.org

The synthesis process begins with the preparation of alkyne-functionalized Cinchona alkaloids. For instance, substrates such as 10,11-didehydroquinidine and its acetate (B1210297) form can be synthesized from naturally occurring quinine (B1679958) and quinidine. acs.org These precursors are then subjected to the superacid system. The reaction proceeds through the formation of a highly reactive dicationic intermediate, which involves both a vinylic cation and a protonated N-ammonium cation on the adjacent nitrogen atom. acs.orgacs.orgnih.gov This mechanism facilitates the regioselective addition of two fluorine atoms to the alkyne group, yielding the corresponding β-gem-difluoro derivative. acs.org

For example, the reaction of 10,11-didehydroquinidine acetate in HF-SbF₅ at low temperatures results in a single gem-difluoro derivative in good yield. acs.org This method has been successfully applied to produce gem-difluoro derivatives of both quinine and quinidine, demonstrating its utility in creating novel fluorinated Cinchona alkaloids. acs.org The introduction of fluorine atoms can dramatically alter the chemical and pharmacological profiles of these biologically active compounds. acs.org

Q & A

Q. What are the primary laboratory synthesis methods for difluoroamine, and how do reaction conditions impact yield and purity?

this compound (HNF₂) is typically synthesized via acidic hydrolysis of N,N-difluorourea, prepared by direct fluorination of aqueous urea. Reaction conditions, such as temperature and acid concentration, critically influence yield due to the compound's thermal sensitivity. For example, reactions in 30% oleum at controlled temperatures (~0–5°C) minimize decomposition risks. Post-synthesis purification often involves solvent extraction (e.g., toluene) and distillation under atmospheric pressure to isolate HNF₂ . Safety protocols, including shielding to contain potential detonation, are mandatory during synthesis .

Q. How can vibrational spectroscopy validate the molecular structure of this compound?

Vibrational spectroscopy identifies characteristic absorption bands corresponding to N–H and F–N–F bending/stretching modes. For HNF₂, experimental peaks at 1082 cm⁻¹ (N–H bend), 1371 cm⁻¹ (F–N–F asymmetric stretch), and 1068 cm⁻¹ (symmetric stretch) align with computational models using basis sets like 6-31G and DZV. Discrepancies between theoretical and experimental dipole moments (e.g., 2.69 D vs. 1.92 D) highlight the need for higher-level basis sets (e.g., CCSD(T)) to improve accuracy .

Q. What thermodynamic properties of this compound are essential for reaction design?

Key thermodynamic parameters include enthalpy of formation (ΔHf) and bond dissociation energies (BDEs). Experimental gas-phase acidities and heats of reaction (e.g., with ClF₃SbF₆) inform stability under varying conditions. NIST data provide phase-change enthalpies and reaction thermochemistry, which are critical for predicting decomposition pathways and optimizing synthetic routes .

Advanced Research Questions

Q. How can computational methods resolve discrepancies in this compound’s dipole moment measurements?

Hybrid density functional theory (DFT) with polarizable continuum models (PCM) and advanced basis sets (e.g., aug-cc-pVTZ) can reconcile differences between experimental (1.92 D) and theoretical dipole moments (2.59–2.69 D). Including solvent effects and anharmonic corrections for vibrational modes improves agreement with empirical data .

Q. What mechanistic insights explain unexpected byproducts in this compound reactions (e.g., with ClF₃SbF₆)?

Side reactions often arise from competing pathways, such as catalytic decomposition of HNF₂ to N₂F₄ or fluorination of hydrogen by ClF₃SbF₆. In situ FTIR and gas chromatography-mass spectrometry (GC-MS) can track intermediate species (e.g., HF, SbF₃). Computational studies of transition states and reaction barriers clarify dominant pathways, guiding reagent stoichiometry adjustments to suppress byproducts .

Q. Which organocatalytic strategies optimize enantioselective synthesis of β,β-difluoroamines?

A two-pot method using DL-proline (40 mol%) in i-PrOH/THF facilitates α,α-difluoroaldehyde formation, followed by reductive amination with NaB(OAc)₃H. This achieves β,β-difluoroamine yields of 64–77%. Kinetic resolution and chiral HPLC validate enantiomeric excess, while solvent polarity adjustments (e.g., DCE vs. THF) tune reaction rates and selectivity .

Q. How do vibrational mode couplings affect this compound’s stability in high-energy materials?

Resonance between N–H bending and F–N–F stretching modes (e.g., 1082 cm⁻¹ and 1371 cm⁻¹) can lower activation energy for decomposition. Time-resolved FTIR and ab initio molecular dynamics (AIMD) simulations quantify mode-specific energy transfer, informing the design of stabilized derivatives (e.g., fluorinated cycloalkanes) for propellant applications .

Methodological Considerations

Q. What analytical techniques ensure purity assessment of this compound in complex matrices?

On-line solid-phase extraction (SPE) coupled with LC-MS/MS quantifies HNF₂ at trace levels. For fluorinated byproducts, ¹⁹F NMR (500 MHz) provides structural confirmation, while differential scanning calorimetry (DSC) assesses thermal stability thresholds .

Q. How can conflicting literature data on this compound’s reactivity be systematically evaluated?

Meta-analyses using the FINERMAPS framework prioritize feasibility and novelty. For example, reconciling divergent kinetic data (e.g., decomposition rates in oleum vs. aqueous acid) requires controlled reproducibility studies with standardized reaction monitoring protocols (e.g., in situ Raman spectroscopy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.